molecular formula C5H10OS B6183375 rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis CAS No. 2624108-48-9

rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis

Cat. No.: B6183375
CAS No.: 2624108-48-9
M. Wt: 118.2
InChI Key:
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Description

rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis: is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The cis configuration indicates that the substituents are on the same side of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis typically begins with cyclobutanone.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under mild conditions, with the use of catalysts to enhance the reaction rate and selectivity.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to form a fully saturated cyclobutane derivative.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of fully saturated cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its unique stereochemistry and reactivity.

Biology:

  • Potential use in the development of biologically active molecules.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for potential therapeutic applications.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfanylmethyl and hydroxyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

    rac-(1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol, cis: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    rac-(1R,2S)-2-(methylthio)cyclobutan-1-ol, cis: Similar structure but with a methylthio group instead of a sulfanylmethyl group.

Uniqueness:

  • The presence of the sulfanylmethyl group imparts unique chemical properties, such as increased nucleophilicity and potential for forming sulfur-containing derivatives.
  • The cis configuration influences the compound’s stereochemistry and reactivity, making it distinct from its trans isomer.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Thionyl chloride", "Sodium sulfide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Cyclobutanone is first treated with sodium borohydride in methanol to yield the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride is then treated with sodium sulfide in ethanol to form the corresponding thiol.", "The thiol is then treated with thionyl chloride to form the corresponding sulfonate.", "The sulfonate is then treated with sodium hydroxide in water to form the desired alcohol, rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol, cis." ] }

CAS No.

2624108-48-9

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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